Cdk9-IN-1

Biochemical potency CDK9 inhibition IC50 comparison

Multi-target CDK inhibitors (e.g., flavopiridol) confound transcriptional studies with off-target cell-cycle arrest. Cdk9-IN-1 solves this with sub-nanomolar CDK9 potency and >600-fold selectivity over CDK2, CDK1, CDK4, and CDK6. - 3 nM IC50 against CDK9/CycT1; 1800 nM against CDK2-enables clean attribution of MYC/MCL1 suppression to transcriptional inhibition. - 42% oral bioavailability in mouse models; 58% tumor growth inhibition at 30 mg/kg QD. - Use at 1 µM in secondary screens to confirm target engagement without cell-cycle artifacts.

Molecular Formula C26H21N5O4S
Molecular Weight 499.5 g/mol
CAS No. 1415559-43-1
Cat. No. B1139231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-1
CAS1415559-43-1
SynonymsN-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide
Molecular FormulaC26H21N5O4S
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C
InChIInChI=1S/C26H21N5O4S/c1-16-10-11-18(13-22(16)30-36(2,34)35)29-24-14-23(27-15-28-24)17-6-5-7-19(12-17)31-25(32)20-8-3-4-9-21(20)26(31)33/h3-15,30H,1-2H3,(H,27,28,29)
InChIKeyCKUFOBCNTCLXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk9-IN-1: Selective CDK9 Inhibitor for Transcription Research


Cdk9-IN-1 (CAS 1415559-43-1) is a small-molecule ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9) in complex with cyclin T1 (CDK9/CycT1). It belongs to the class of selective CDK9 inhibitors designed to suppress transcriptional elongation by inhibiting RNA polymerase II phosphorylation . Basic characteristics include a molecular weight of 515.57 g/mol and a solubility profile suitable for in vivo pharmacokinetic studies . The compound is distinguished by its sub-nanomolar biochemical potency and extraordinary selectivity over other CDK family members, as established in primary kinase panel screens [1].

1

CDK9/CycT1 transcription pathway studies

2

Isoform-selectivity assay context for CDK panel screening

3

Model-response endpoint context in leukemia cell lines

Why Pan-CDK Inhibitors Cannot Replace Cdk9-IN-1


Early CDK inhibitors such as flavopiridol (alvocidib) and SNS-032 inhibit multiple CDK isoforms (CDK1, 2, 4, 6, 7, 9) at similar potencies, leading to off-target cell cycle arrest and toxicity that confound interpretation of CDK9-specific transcriptional effects [1]. In contrast, Cdk9-IN-1 achieves >500-fold selectivity over CDK1, CDK2, CDK4, and CDK6, enabling unambiguous assignment of observed phenotypic outcomes to CDK9 inhibition . Generic substitution with any multi-target CDK inhibitor would introduce confounding cell-cycle effects, rendering conclusions about transcriptional regulation invalid.

Off-target cell-cycle effects

Pan-CDK inhibitors like flavopiridol inhibit CDK1/2/4/6/9; transcriptional effects cannot be attributed solely to CDK9, confounding mechanistic conclusions.

Isoform selectivity profile differs

Multi-CDK inhibitors lack the >500-fold selectivity over CDK1/2/4/6 observed for Cdk9-IN-1; CDK2 inhibition may introduce G1/S arrest artifacts.

Pharmacokinetic context may differ

Analogues such as LDC000067 show lower oral bioavailability; exposure-model interpretation may not transfer directly.

Cdk9-IN-1 vs. CDK Inhibitor Analogs: Key Evidence


CDK9/CycT1 Inhibition Potency vs. SNS-032

In a direct head-to-head biochemical kinase assay using purified CDK9/CycT1 and a peptide substrate, Cdk9-IN-1 exhibited an IC50 of 3 nM, whereas the closely related multi-CDK inhibitor SNS-032 showed an IC50 of 31 nM under identical conditions [1]. This represents a 10.3-fold difference in potency for the target compound over this specific comparator.

CDK9 IC50 vs. SNS-032
Head-to-head
Cdk9-IN-1 3 nM; SNS-032 31 nM (10.3-fold difference)
Supports CDK9 potency advantage in biochemical assay context
Purified CDK9/CycT1, ATP at Km; review for assay transfer
Biochemical potency CDK9 inhibition IC50 comparison

CDK2 Selectivity: Cdk9-IN-1 vs. Flavopiridol

In a biochemical selectivity panel measuring inhibition of CDK2/CycE, Cdk9-IN-1 showed an IC50 of 1,800 nM, yielding a selectivity ratio (IC50 CDK2 / IC50 CDK9) of >600-fold. By contrast, the pan-CDK inhibitor flavopiridol has an IC50 for CDK2 of 6 nM and for CDK9 of 6 nM, giving a selectivity ratio of 1-fold (no selectivity) [1][2]. This cross-study comparison demonstrates that Cdk9-IN-1 eliminates CDK2-driven off-target cell cycle effects that are unavoidable with flavopiridol.

Selectivity over CDK2
Cross-study
Cdk9-IN-1: >600-fold; Flavopiridol: 1-fold (CDK2/CDK9 ratio)
Eliminates CDK2-driven cell cycle confounding in transcription assays
Independent studies, comparable protocols; verify in your kinase panel
Kinase selectivity Off-target risk CDK2 inhibition

Cellular Activity and CDK1/4/6 Sparing in MOLT-4

In MOLT-4 acute lymphoblastic leukemia cells, Cdk9-IN-1 inhibited cell viability with an IC50 of 37 nM, while simultaneously showing no significant inhibition (IC50 > 10,000 nM) against CDK1, CDK4, and CDK6 in parallel biochemical assays . This combination of sub-100 nM cellular potency and >270-fold selectivity over cell-cycle CDKs is not observed with analogs such as AT7519, which inhibits CDK9 at 10 nM but also inhibits CDK2 at 21 nM and CDK4 at 100 nM [1].

Cellular activity in MOLT-4
Assay context
Cell viability IC50 37 nM; CDK1/4/6 IC50 >10,000 nM
On-target anti-proliferative endpoint without CDK1/4/6 engagement
72h treatment, CellTiter-Glo; AT7519 shows narrower window
Cellular potency Anti-leukemic activity On-target efficacy

In Vivo Antitumor Efficacy in MV-4-11 Xenograft

In an MV-4-11 acute myeloid leukemia xenograft model, oral administration of Cdk9-IN-1 at 30 mg/kg once daily for 21 days resulted in 58% tumor growth inhibition (TGI) with no significant body weight loss [1]. By comparison, the same dose of the CDK9 inhibitor LDC000067 produced only 22% TGI under similar conditions, attributed to its lower oral bioavailability (F% = 12% for LDC000067 vs. 42% for Cdk9-IN-1) [1][2]. This cross-study comparable evidence shows that Cdk9-IN-1's superior pharmacokinetic properties drive greater in vivo efficacy at equal dose.

In vivo xenograft TGI
Cross-study
Cdk9-IN-1: 58% TGI (oral, 30 mg/kg); LDC000067: 22% TGI
Higher exposure-model response in MV-4-11 AML xenograft
Oral bioavailability 42% vs 12% for comparator; n=8/group
In vivo efficacy Xenograft Pharmacokinetic differentiation

Cdk9-IN-1: Optimal Research and Industrial Applications


CDK9 Transcriptional Addiction in MYC-Driven Cancers

Use Cdk9-IN-1 at 30-100 nM in cellular assays to selectively inhibit RNA polymerase II phosphorylation without arresting cells in G1/S phase via CDK2. Its >600-fold selectivity over CDK2 (IC50 1800 nM vs 3 nM for CDK9) ensures that observed reductions in MYC or MCL1 mRNA are attributable to CDK9, not cell cycle artifacts [1]. This is critical for validating CDK9 as a therapeutic target in leukemia and lymphoma.

Oral Pharmacodynamic Studies with High Tolerability

Administer Cdk9-IN-1 orally at 30 mg/kg once daily in mouse xenograft models to achieve 58% tumor growth inhibition with minimal weight loss. The compound's 42% oral bioavailability (versus 12% for LDC000067) enables consistent plasma exposure, allowing reliable PK/PD correlation without parenteral dosing . This reduces animal stress and simplifies dosing regimens.

HTS Counter-Assay for CDK2/1/4/6 False Positives

In a primary screen for transcriptional inhibitors, follow up hits with a secondary assay containing 1 µM Cdk9-IN-1. Because Cdk9-IN-1 inhibits CDK2 with IC50 1800 nM and CDK1/4/6 with IC50 >10,000 nM, a 1 µM concentration will block only CDK9, not cell-cycle CDKs . Compounds that remain active in the presence of 1 µM Cdk9-IN-1 are not acting through CDK9, increasing hit validation efficiency.

Selectivity Profiling for CDK9 Lead Optimization

Use Cdk9-IN-1 as a benchmark in CDK9 inhibitor optimization. Its 3 nM IC50 against CDK9/CycT1 and >600-fold selectivity over CDK2 represent a target product profile for novel chemical series. Compare new compounds directly to Cdk9-IN-1 in identical biochemical assays (e.g., CDK9 and CDK2 at ATP Km) to quantify selectivity gains or losses [1].

Application
Selection Property
Validation Focus
CDK9 transcriptional dependency in cancer models
CDK9 isoform selectivity over CDK2
RNA Pol II phosphorylation and MYC/MCL1 mRNA endpoint
Oral pharmacokinetic/pharmacodynamic studies
Oral bioavailability and exposure-model consistency
Plasma exposure and tumor growth inhibition correlation
High-throughput screening counter-assay
CDK9-selective concentration window vs CDK1/2/4/6
CDK9-blocked residual activity in transcription inhibitor hits
CDK9 inhibitor lead optimization benchmark
Biochemical potency and selectivity reference profile
CDK9/CycT1 IC50 and CDK2 selectivity ratio comparison

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